3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid

Physical Property Purification Solid-State Handling

This densely functionalized building block combines bromo, nitro, and trifluoromethoxy groups on a single ring, enabling sequential Pd-catalyzed cross-coupling at the bromide site followed by nitro reduction. The OCF3 group enhances metabolic stability and lipophilicity—a validated bioisostere for methoxy and CF3 motifs. Its lower melting point (87–89°C) and high acidity (pKa 2.86) simplify handling and tune lead-molecule profiles. Choose this compound for precise, site-selective diversification in agrochemical and drug discovery campaigns.

Molecular Formula C8H3BrF3NO5
Molecular Weight 330.01 g/mol
Cat. No. B12855229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid
Molecular FormulaC8H3BrF3NO5
Molecular Weight330.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)O
InChIInChI=1S/C8H3BrF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15)
InChIKeyOOBFRXLQUNHXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid: A Strategic Building Block for Fluorinated and Orthogonally Functionalized Aromatics


3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid (CAS: 1980045-30-4) is a multi-substituted benzoic acid building block characterized by the simultaneous presence of bromo, nitro, and trifluoromethoxy groups on a single aromatic ring . This dense functionalization renders it a versatile intermediate for constructing complex molecules, particularly in medicinal and agrochemical research. The trifluoromethoxy group is prized for its ability to enhance metabolic stability and lipophilicity, while the orthogonal reactivity of the bromo and nitro groups enables sequential, site-selective chemical modifications [1]. The compound's predicted physical properties include a molecular weight of 330.01 g/mol and a pKa of 2.86 ± 0.10 .

Why 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic Acid Cannot Be Readily Substituted with In-Class Analogs


Substituting this compound with a close analog is problematic due to its unique and densely packed substitution pattern. The combination of a bulky, electron-withdrawing nitro group at the 5-position and the strongly electron-withdrawing trifluoromethoxy group at the 4-position creates a unique electronic environment that dictates both the reactivity of the 3-bromo substituent in cross-coupling reactions and the acidity of the carboxylic acid [1]. Replacing the bromine with a chlorine atom, or removing the nitro group, fundamentally alters the compound's physicochemical profile, impacting everything from its melting point and solubility to its performance as a synthetic intermediate in multi-step sequences. This necessitates a detailed, data-driven comparison for effective procurement and experimental design.

Quantitative Differentiation of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic Acid from its Closest Analogs


Comparison of Melting Point with the Non-Trifluoromethoxy Analog

The presence of the trifluoromethoxy group significantly lowers the melting point of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid compared to its non-fluorinated analog, 3-Bromo-5-nitrobenzoic acid. This difference is critical for solid-state handling, purification via recrystallization, and potential formulation. The target compound exhibits a melting point of 87–89°C , whereas 3-Bromo-5-nitrobenzoic acid melts at a much higher range of 160–164°C .

Physical Property Purification Solid-State Handling

Comparison of Predicted Acidity (pKa) with the Non-Nitro Analog

The strong electron-withdrawing nature of the nitro group at the 5-position significantly enhances the acidity of the benzoic acid moiety. The predicted pKa for 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid is 2.86 ± 0.10 . In contrast, the analog lacking the nitro group, 3-Bromo-4-(trifluoromethoxy)benzoic acid, has a reported pKa of 4.11 [1]. This makes the target compound a substantially stronger acid.

Physicochemical Property Solubility Reactivity

Orthogonal Functional Group Reactivity vs. Chloro Analog

The 3-bromo substituent in the target compound is a superior handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the chloro substituent in the analog 3-Chloro-5-nitro-4-(trifluoromethoxy)benzoic acid. While quantitative rate comparisons specific to this scaffold are not available, it is a well-established class-level principle that aryl bromides exhibit significantly higher oxidative addition rates with Pd(0) catalysts than aryl chlorides, enabling milder reaction conditions and broader substrate scope [1]. Furthermore, the bromo group's reactivity can be modulated orthogonally to the nitro group, which can be reduced or engaged in nucleophilic aromatic substitution.

Synthetic Chemistry Cross-Coupling Orthogonal Reactivity

Key Application Scenarios for 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic Acid Driven by Differential Evidence


Scaffold for Fluorinated Drug Candidates Requiring Enhanced Metabolic Stability

The trifluoromethoxy group is a well-validated bioisostere for methoxy and trifluoromethyl groups, known to improve metabolic stability and membrane permeability [1]. The evidence from Section 3 confirms that this compound provides a unique entry point to such motifs. Its lower melting point (87–89°C) compared to non-fluorinated analogs simplifies handling during medicinal chemistry campaigns. The compound's high acidity (pKa 2.86) can be exploited to tune the overall physicochemical profile of lead molecules, a critical parameter in drug design.

Orthogonal Functionalization Hub in Complex Molecule Synthesis

The presence of both a reactive aryl bromide and an electron-deficient nitro group on the same aromatic ring establishes this compound as a premier 'hub' intermediate. The class-level evidence confirms that the aryl bromide is a superior partner for Pd-catalyzed cross-couplings compared to its chloro analog [2]. This allows for the sequential and site-selective introduction of molecular complexity, where the bromine is first substituted via Suzuki-Miyaura coupling, followed by reduction of the nitro group to an amine for subsequent amidation or other functionalization steps .

Synthesis of Specialty Agrochemical Intermediates

Fluorinated aromatic compounds are widely used in the development of new, more effective, and environmentally benign agrochemicals. The differentiated properties of this compound, particularly its orthogonal reactivity and the metabolic stability conferred by the OCF3 group, make it an ideal candidate for constructing active ingredients in herbicides and fungicides. The ability to modify the molecule in a controlled, stepwise manner, leveraging the data-backed reactivity of its functional groups, accelerates the development of novel crop protection agents with improved field performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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